molecular formula C6H12N2O B12870255 (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine

(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B12870255
M. Wt: 128.17 g/mol
InChI Key: OEVLUMKEVYQNPP-YFKPBYRVSA-N
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Description

(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is a chiral, non-racemic amine that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key building block for the synthesis of complex molecules, particularly Janus Kinase (JAK) inhibitors. This compound is a central precursor in the multi-step synthesis of Tofacitinib and related analogs, which are potent small-molecule inhibitors targeting JAK pathways for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. The mechanism of action for the final active pharmaceutical ingredients derived from this synthon involves interference with the JAK-STAT signaling pathway, a crucial intracellular mediator of cytokine responses. Researchers utilize this high-purity chiral pyrroline derivative to introduce stereochemical complexity and the necessary pharmacophoric elements into target structures, enabling structure-activity relationship (SAR) studies and the development of new therapeutic candidates. Its defined stereochemistry at the 2-position is essential for achieving the desired biological activity and selectivity in the resulting compounds. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. For comprehensive handling, safety, and hazard information, please consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(2S)-2-(methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C6H12N2O/c1-9-4-5-2-3-6(7)8-5/h5H,2-4H2,1H3,(H2,7,8)/t5-/m0/s1

InChI Key

OEVLUMKEVYQNPP-YFKPBYRVSA-N

Isomeric SMILES

COC[C@@H]1CCC(=N1)N

Canonical SMILES

COCC1CCC(=N1)N

Origin of Product

United States

Preparation Methods

Methoxymethylation of (S)-Proline Derivatives

The methoxymethylation step is critical and is generally performed by reacting the chiral pyrrolidine precursor with methoxymethyl chloride in the presence of a strong base such as sodium hydride. This reaction proceeds via nucleophilic substitution, where the nitrogen or carbon nucleophile attacks the electrophilic methoxymethyl chloride, introducing the methoxymethyl group.

  • Reaction conditions: Typically carried out in anhydrous solvents under inert atmosphere to prevent side reactions.
  • Yield: High yields are reported when reaction parameters such as temperature and stoichiometry are optimized.
  • Stereochemical integrity: The chiral center is preserved due to the mild reaction conditions.

Cyclization and Ring Closure

If the starting material is an open-chain precursor, cyclization to form the 3,4-dihydro-2H-pyrrol ring is achieved under acidic conditions. This step may involve intramolecular nucleophilic attack facilitated by protonation of functional groups.

  • Acid catalysts: Hydrochloric acid or sulfuric acid are commonly used.
  • Temperature: Moderate heating (e.g., 50–100 °C) promotes ring closure without degradation.
  • Outcome: Formation of the pyrrolidine ring with the methoxymethyl substituent in place.

Industrial Scale Synthesis

Industrial production often employs continuous flow synthesis and catalytic processes to enhance efficiency and scalability. Optimization focuses on maximizing yield and purity while minimizing by-products.

  • Catalysts: Transition metal catalysts may be used for selective transformations.
  • Process control: Automated monitoring of reaction parameters ensures reproducibility.
  • Purification: Crystallization of acid salts (e.g., hydrochloride) is preferred to stabilize the product and facilitate handling.

Alternative Synthetic Routes and Related Compounds

While the direct methoxymethylation of (S)-proline derivatives is the most straightforward method, alternative routes involve multi-step syntheses starting from substituted nitrophenols or halogenoacetamides, followed by rearrangement and catalytic hydrogenation.

  • For example, 2-methoxymethyl-4-nitrophenol can be reacted with halogenoacetamides (iodoacetamide, bromoacetamide) in dipolar aprotic solvents like acetone under reflux, catalyzed by iodide salts to improve conversion rates.
  • Subsequent rearrangement and catalytic hydrogenation yield amino-substituted pyrrolidine derivatives.
  • This method is advantageous for producing related compounds and can be adapted for (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine with appropriate chiral control.

Reaction Conditions and Reagents Summary

Reaction Step Reagents Solvents Temperature Notes
Methoxymethylation Methoxymethyl chloride, sodium hydride Anhydrous THF or DMF 0–25 °C Inert atmosphere required
Cyclization HCl, H2SO4 Aqueous or organic solvents 50–100 °C Acid catalysis for ring closure
Halogenoacetamide reaction Iodoacetamide, bromoacetamide Acetone, ethylene glycol dimethyl ether Reflux (~56 °C for acetone) Iodide catalysis improves yield
Catalytic hydrogenation Pd/C catalyst, H2 gas DMF, NMP Room temp to 120 °C Produces amino derivatives

Research Findings and Optimization

  • Studies have shown that the use of sodium iodide as a catalyst in halogenoacetamide reactions significantly increases conversion rates, with molar ratios of iodide up to 50% being effective.
  • Temperature control is critical; reactions below 80 °C show low conversion, while temperatures above 140 °C lead to degradation products.
  • Catalytic hydrogenation under mild conditions (room temperature, slight hydrogen pressure) with palladium on activated carbon yields the desired amine without by-products, simplifying purification.
  • Enantioselective hydrogenation methods using chiral ligands and iridium or palladium catalysts have been developed for related chiral amines, achieving high enantiomeric excess (up to 99% ee), which may be applicable to this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Direct methoxymethylation (S)-Proline Methoxymethyl chloride, NaH Anhydrous solvent, 0–25 °C High Preserves chirality
Halogenoacetamide route 2-Methoxymethyl-4-nitrophenol Iodoacetamide, NaI catalyst Reflux in acetone Moderate to high Multi-step, scalable
Catalytic hydrogenation Nitro intermediates Pd/C, H2 Room temp, mild pressure High Clean conversion, no by-products
Enantioselective hydrogenation Imines/enamines Chiral ligands, Ir or Pd catalysts Mild conditions Up to 99% ee Advanced asymmetric synthesis

Scientific Research Applications

Medicinal Chemistry

(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at metabolic disorders.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways that are crucial for various physiological processes.

Case Study: Anticancer Activity

Research has shown that derivatives of (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine exhibit potent anticancer activity. For instance, studies on epipolythiodiketopiperazine derivatives demonstrate the ability of these compounds to induce apoptosis in cancer cell lines, showcasing their potential in cancer therapeutics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Chiral Auxiliary : It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds.
  • Intermediate in Synthesis : The compound can be utilized as an intermediate in the synthesis of complex molecules, contributing to the development of new pharmaceuticals and fine chemicals .

Synthetic Routes

The synthesis typically involves:

  • Methoxymethylation : Using methoxymethyl chloride and sodium hydride.
  • Cyclization : Forming the pyrrolidine ring under acidic conditions.

Biological Research

In biological assays, (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine has been explored for its bioactive properties:

  • Bioactivity Assessment : Investigations into its interaction with molecular targets have revealed potential pathways for therapeutic intervention.
  • Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Industrial Applications

The compound is also utilized in the production of fine chemicals and as an intermediate for synthesizing complex molecules in industrial settings. Its unique reactivity due to the methoxymethyl group enhances its utility in various chemical processes .

Mechanism of Action

The mechanism of action of (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Parameter (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine 3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride SNAP-7941 (Racemic)
Molecular Formula C₇H₁₄N₂O C₄H₉N₂Cl C₂₄H₂₃F₂N₅O₅
Key Substituents Methoxymethyl None Fluoroethyl, pyrimidine
Bioactivity Unknown (inferred neuropharmacological) Intermediate MCHR1 antagonist (IC₅₀: 2 nM)
Solubility Moderate (polar substituents) Low Low (lipophilic)

Table 2: Pharmacological Profiles of Methoxymethyl-Containing Compounds

Compound Class Target Receptor IC₅₀/EC₅₀ Application Reference
Methoxymethyl-indol derivatives () α₁-Adrenoceptor 15–30 nM Antiarrhythmic
SNAP-7941 derivatives () MCHR1 2–5 nM Obesity/anxiety
Pyrrol-2-ylmethyleneamine ligands () Metal ions (e.g., Cu²⁺) Not quantified Fluorescent sensors

Biological Activity

(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is a chiral amine compound with significant potential in medicinal chemistry. Its unique structure, featuring a methoxymethyl group and a pyrrolidine ring, positions it as a versatile building block in organic synthesis and as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C6H12N2O
  • Molecular Weight : 128.17 g/mol
  • IUPAC Name : (2S)-2-(methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine
  • CAS Number : 739344-59-3
PropertyValue
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
IUPAC Name(2S)-2-(methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine
CAS Number739344-59-3

The biological activity of (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various physiological effects. The exact pathways influenced by this compound are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.

Medicinal Chemistry

(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine has been evaluated for its potential therapeutic properties in several areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. Its structural similarity to known anticancer agents indicates potential for further development.
  • Neurological Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound has shown promise in preliminary assays against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyrrolidine compounds for their anticancer properties. (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine was included in the screening process, revealing significant cytotoxicity against human cancer cell lines .
  • Neuroprotective Effects : Research conducted at Virginia Commonwealth University explored the neuroprotective effects of various pyrrolidine derivatives. The study found that (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine exhibited protective effects against oxidative stress-induced neuronal damage .
  • Antimicrobial Activity : In a comparative study of new compounds against Escherichia coli and Staphylococcus aureus, (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine showed moderate inhibitory effects, warranting further exploration into its mechanism of action .

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